molecular formula C16H24ClNO3 B1397397 Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1219980-78-5

Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No. B1397397
CAS RN: 1219980-78-5
M. Wt: 313.82 g/mol
InChI Key: TVPRWJNGWNDEEV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is represented by the formula C16H24ClNO3 . The average mass is 313.820 Da and the monoisotopic mass is 313.144470 Da .

Scientific Research Applications

Biodegradation and Environmental Impact

  • Biodegradation of Ether Compounds : Studies on the biodegradation of ether compounds like ethyl tert-butyl ether (ETBE) reveal the potential of microorganisms to degrade similar complex structures, which could be relevant for environmental remediation of compounds related to Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride (Thornton et al., 2020).

Medical and Pharmacological Research

  • Anticancer Drug Development : Research into novel anticancer drugs explores compounds with high tumor specificity and reduced toxicity, providing a framework for investigating the therapeutic potential of Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride in oncology (Sugita et al., 2017).

Material Science and Engineering

  • Chemical Recycling of Poly(ethylene terephthalate) : The chemical recycling of PET highlights the versatility and environmental benefits of chemical transformations, which could inspire research into the recyclability or degradation of Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride (Karayannidis & Achilias, 2007).

Toxicology and Safety

  • Toxicological Review of Similar Compounds : Ethyl tertiary-butyl ether (ETBE) toxicological reviews offer insights into the safety, metabolism, and environmental impact of ether compounds, which could be analogous to the safety profile of Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride (Mcgregor, 2007).

Safety and Hazards

The safety data sheet for Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride can be found at Echemi.com . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

ethyl 3-(2-piperidin-3-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)14-6-3-7-15(11-14)20-10-8-13-5-4-9-17-12-13;/h3,6-7,11,13,17H,2,4-5,8-10,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPRWJNGWNDEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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